![molecular formula C15H20N4OS B6448111 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2640960-15-0](/img/structure/B6448111.png)

1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

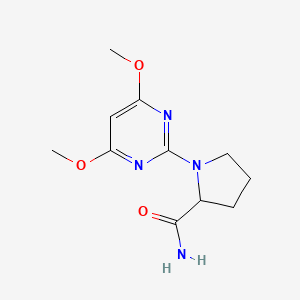

“1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” is a compound that falls under the category of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are widely distributed in nature, including in amino acids, purines, and many other natural products . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of extensive research . For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains an oxan-4-yl group and a pyrrolidin-3-amine group attached to the pyrimidine ring .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific substituents present in the molecule . For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Direcciones Futuras

The future directions for research on “1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, studies could investigate their potential applications in various therapeutic areas, given the wide range of biological activities exhibited by pyrimidine derivatives .

Mecanismo De Acción

Target of Action

Similar compounds with a pyridopyrimidine moiety have been shown to target various enzymes and receptors, including tyrosine kinase and cyclin-dependent kinase (cdk4) . These targets play crucial roles in cellular signaling pathways that regulate growth and survival .

Mode of Action

Compounds with a similar pyridopyrimidine structure have been found to inhibit their targets, such as tyrosine kinase and cdk4, by binding to them . This binding can lead to changes in the targets’ activity, potentially disrupting the signaling pathways they are involved in .

Biochemical Pathways

Similar compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival, and its disruption can lead to changes in these processes .

Pharmacokinetics

Similar compounds have been reported to have good lipophilicity, which allows them to easily diffuse into cells . This property can significantly impact the compound’s bioavailability .

Result of Action

Similar compounds have been shown to inhibit the growth of human tumor xenografts in animal models . This suggests that the compound may have potential antitumor effects.

Propiedades

IUPAC Name |

N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-14-13-4-8-21-15(13)17-10-16-14/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBYKMIYZTIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2=C3C=CSC3=NC=N2)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}acetamide](/img/structure/B6448036.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)

![2-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6448050.png)

![3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448053.png)

![5-bromo-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6448057.png)

![3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448064.png)

![5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448074.png)

![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6448082.png)

![1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6448091.png)

![N-methyl-N-[(oxan-2-yl)methyl]-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B6448094.png)

![1-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B6448116.png)

![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6448120.png)

![1-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B6448124.png)